Ftalocianina de zinc

Descripción general

Descripción

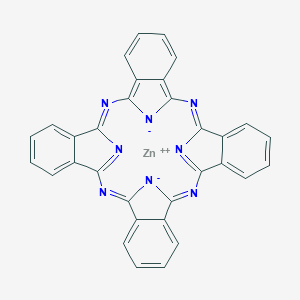

Zinc phthalocyanine is a synthetic, planar aromatic macrocycle consisting of four isoindole units. It is a member of the phthalocyanine family, which are synthetic analogues of naturally occurring porphyrins. Zinc phthalocyanine is known for its intense blue-green color and strong absorption in the visible region, making it useful in various applications such as dyes, pigments, and photodynamic therapy.

Aplicaciones Científicas De Investigación

Zinc phthalocyanine has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions due to its stable and reactive nature.

Biology: Employed in biological imaging and as a sensor for detecting specific biomolecules.

Mecanismo De Acción

Target of Action

Zinc Phthalocyanine (ZnPc) is a photosensitizer that has been used in various applications, including as a sensing material for harmful vapor detection and in photodynamic therapy (PDT) for cancer treatment . It has been found to target tumor cells and bacteria , which usually bear negative charges on their surface .

Mode of Action

ZnPc interacts with its targets through a host-guest interaction principle . In the context of PDT, ZnPc absorbs light and gets excited to a higher energy state . This excited state can then transfer energy to molecular oxygen, producing reactive oxygen species (ROS) that can damage or kill the target cells .

Biochemical Pathways

The primary biochemical pathway involved in the action of ZnPc is the generation of ROS through the transfer of energy from the excited state of ZnPc to molecular oxygen . These ROS can cause oxidative damage to cellular components, leading to cell death .

Pharmacokinetics

Upon intravenous administration, ZnPc is transported by lipoproteins, specifically low-density lipoproteins (LDL), to tumor tissues rich in lipoprotein receptors . The aggregation state, particle size, and composition of the ZnPc complex can influence its clearance rate from plasma, its maximal concentration in tumor tissue, and its elimination from the liver .

Result of Action

The primary result of ZnPc’s action is the generation of ROS that can cause damage or death to the target cells . In the context of PDT, this can lead to the regression of tumors . In the context of vapor detection, ZnPc can respond to the presence of selected alcohol and ketone vapors .

Action Environment

The action of ZnPc can be influenced by various environmental factors. For example, the aggregation state of ZnPc in the delivery system can affect its clearance rate from plasma and its concentration in target tissues . Additionally, the hydrophobic core of nanoparticles provides an environment where ZnPc can be administered in a monomeric way, reducing aggregation due to π-π stacking interactions .

Análisis Bioquímico

Biochemical Properties

Zinc Phthalocyanine is known for its photosensitizing properties . It can absorb and emit light in the visible spectrum, especially in the red region of the spectrum . This property makes it a potential candidate for photodynamic therapy (PDT) against cancer cells . The photodynamic efficiency of Zinc Phthalocyanine was studied and compared at different concentrations . It was found that Zinc Phthalocyanine can generate reactive oxygen species that cause damage to tumor tissues .

Cellular Effects

Zinc Phthalocyanine has shown promising utility in medical and electronic applications . In the context of cancer treatment, it has been observed that Zinc Phthalocyanine can induce a significant drop in mitochondrial membrane potential . Moreover, it has a markedly higher effect on mitochondrial respiration . Photodynamic treatment with Zinc Phthalocyanine resulted in the generation of reactive oxygen species, a collapse of the mitochondrial membrane potential, and chromatin condensation, all important hallmarks of apoptosis .

Molecular Mechanism

The mechanism for Zinc Phthalocyanine showing optical-limiting character is related to the first singlet excited-state absorption . Two distinct band peaks in this excited-state absorption spectrum were observed in experiments .

Temporal Effects in Laboratory Settings

Zinc Phthalocyanine has shown to be effective even in hypoxic conditions . It has been observed that Zinc Phthalocyanine inhibits mitochondrial respiration . The intensity of damage was directly related to its concentration .

Dosage Effects in Animal Models

In animal models, it has been observed that Zinc Phthalocyanine can strongly reduce tumor growth over 15 days . The results suggest that Zinc Phthalocyanine can be effective even in hypoxic conditions if a suitable sensitizer is chosen .

Metabolic Pathways

It is known that Zinc Phthalocyanine can generate reactive oxygen species, which can cause damage to tumor tissues .

Transport and Distribution

Zinc Phthalocyanine can be stabilized in purified, naturally secreted extracellular vesicles (EVs), which increases the tumor distribution, selectivity, and efficacy of Zinc Phthalocyanine in colon cancer .

Subcellular Localization

Zinc Phthalocyanine has been observed to localize almost exclusively in mitochondria and lysosomes . This localization property qualifies Zinc Phthalocyanine as a promising photosensitizer for photodynamic therapy .

Métodos De Preparación

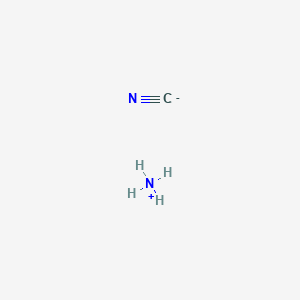

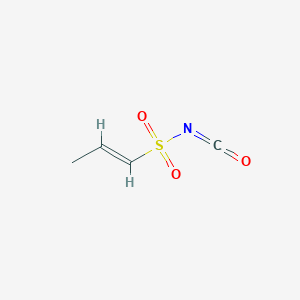

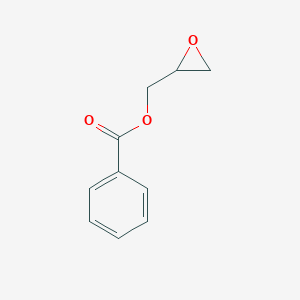

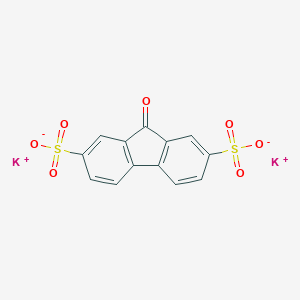

Synthetic Routes and Reaction Conditions: Zinc phthalocyanine can be synthesized through the cyclotetramerization of phthalonitrile in the presence of zinc salts. The reaction typically involves heating phthalonitrile with zinc acetate in a high-boiling solvent such as n-pentanol, along with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

Industrial Production Methods: In industrial settings, zinc phthalocyanine is produced through a similar cyclotetramerization process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Types of Reactions:

Oxidation: Zinc phthalocyanine can undergo oxidation reactions, often leading to the formation of phthalocyanine quinones.

Reduction: It can be reduced to form phthalocyanine anions, which are useful in various catalytic processes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Phthalocyanine quinones.

Reduction: Phthalocyanine anions.

Substitution: Functionalized phthalocyanines with various substituents.

Comparación Con Compuestos Similares

Copper phthalocyanine: Similar in structure but contains copper instead of zinc. It is also used in dyes and pigments.

Iron phthalocyanine: Contains iron and is used as a catalyst in various chemical reactions.

Cobalt phthalocyanine: Contains cobalt and is used in electrochemical applications.

Uniqueness of Zinc Phthalocyanine: Zinc phthalocyanine is unique due to its high photostability, strong absorption in the visible region, and ability to generate reactive oxygen species efficiently. These properties make it particularly suitable for applications in photodynamic therapy and as a component in electronic devices .

Propiedades

Número CAS |

14320-04-8 |

|---|---|

Fórmula molecular |

C32H16N8Zn |

Peso molecular |

577.9 g/mol |

Nombre IUPAC |

zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C32H16N8.Zn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |

Clave InChI |

PODBBOVVOGJETB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Zn+2] |

SMILES canónico |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Zn+2] |

| 14320-04-8 | |

Descripción física |

Purple powder; [Alfa Aesar MSDS] |

Sinónimos |

CGP 55 847 CGP-55,847 zinc phthalocyanine zinc(II) phthalocyanine Zn(II)-phthalocyanine Zn-phthalocyanine |

Origen del producto |

United States |

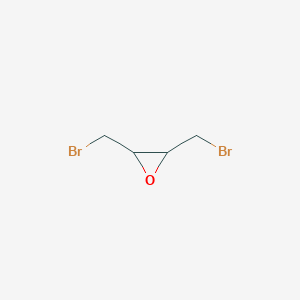

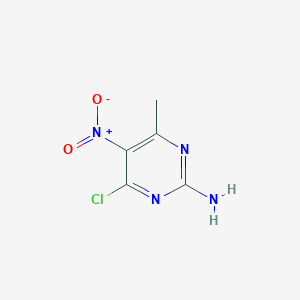

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: ZnPc, in the context of PDT, primarily targets tumor vasculature and tumor cells. Upon irradiation with light of a specific wavelength, typically in the red region of the visible spectrum, ZnPc transitions to an excited state. This excited ZnPc can then interact with molecular oxygen, generating reactive oxygen species (ROS), predominantly singlet oxygen (1O2). [, , ]

- Direct cell death: ROS can damage cellular components like lipids, proteins, and DNA, leading to tumor cell death. [, ]

- Vascular shutdown: Damage to the tumor vasculature disrupts blood flow, leading to tumor hypoxia and nutrient deprivation, further contributing to tumor regression. []

- Immune response activation: PDT can trigger the release of damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines, leading to an antitumor immune response. [, ]

A:

- Spectroscopic Data: ZnPcs exhibit characteristic absorption bands in the UV-Vis spectrum, with a strong absorption band (Q-band) in the red/near-infrared region (around 670-700 nm) and a weaker absorption band (B or Soret band) in the blue region (around 350 nm). [, , ]

ANone: The performance and application of ZnPc are significantly influenced by its compatibility and stability under various conditions.

- Solubility: ZnPc, being hydrophobic, exhibits limited solubility in aqueous solutions, which can hinder its bioavailability for biological applications. To address this, researchers have explored various strategies, including the introduction of hydrophilic substituents, encapsulation in nanoparticles, and conjugation to biocompatible polymers. [, , , ]

- Aggregation: ZnPc molecules tend to aggregate in solution, leading to fluorescence quenching and reduced PDT efficacy. Strategies to prevent aggregation include using bulky substituents, incorporating ZnPc into liposomes or micelles, and conjugating it to polymers. [, , , ]

- Stability: The stability of ZnPc can be affected by factors like pH, light exposure, and the presence of oxidizing agents. Studies have shown that modifying the ZnPc structure with specific substituents, such as halogen atoms or electron-withdrawing groups, can enhance its stability. [, , ]

A: ZnPcs have shown promising catalytic properties in various reactions, including oxidation and reduction reactions. Their catalytic activity stems from the ability of the central zinc ion to coordinate with reactant molecules, facilitating electron transfer processes. [, ]

- Photocatalysis: ZnPcs are investigated as photocatalysts for environmental remediation, such as the degradation of organic pollutants in wastewater treatment. Upon light irradiation, they generate ROS that can degrade pollutants into less harmful substances. [, ]

- Organic Synthesis: ZnPcs can catalyze various organic reactions, including oxidation reactions like the epoxidation of alkenes and reduction reactions like the hydrogenation of nitro compounds. []

A: Computational chemistry plays a crucial role in understanding and predicting the properties and behavior of ZnPc derivatives. Techniques such as density functional theory (DFT) and molecular dynamics simulations are widely employed. [, , ]

- Structure optimization: Computational methods help determine the most stable geometry of ZnPc derivatives, providing insights into their packing behavior and aggregation tendencies. [, ]

- Electronic structure prediction: DFT calculations predict the energy levels of molecular orbitals (HOMO and LUMO) in ZnPc derivatives, which are crucial parameters influencing their optical and electronic properties. []

- QSAR modeling: Quantitative structure-activity relationship (QSAR) studies correlate the structural features of ZnPc derivatives with their biological activities, aiding in the rational design of new compounds with improved potency and selectivity. [, ]

- Mechanistic studies: Computational methods can elucidate the reaction mechanisms of ZnPc-catalyzed reactions, providing valuable information for optimizing reaction conditions and designing more efficient catalysts. []

A: The structure of ZnPc significantly influences its activity, potency, and selectivity. Modifications at the peripheral and axial positions of the macrocycle can significantly alter its properties. [, ]

- Hydrophilic substituents: Introducing hydrophilic groups, such as sulfonates, carboxylates, or polyethylene glycol (PEG) chains, enhances water solubility and bioavailability for biological applications. [, ]

- Halogenation: Fluorination or chlorination of the ZnPc ring can influence its electron density, aggregation behavior, and stability. [, ]

- Axial ligands: Coordinating axial ligands to the central zinc ion can alter the photophysical properties of ZnPc, such as absorption and emission spectra, and influence its interaction with biological targets. [, ]

- Conjugation: Conjugating ZnPc to other molecules, such as nanoparticles, polymers, or targeting moieties, can enhance its delivery to target tissues, improve stability, and modulate its therapeutic efficacy. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3,3abeta,4,5,5a,6,7,9,9abeta,9balpha-Decahydro-3beta,5aalpha,9beta-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B80992.png)